molecular formula C9H17NO2 B189983 ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate CAS No. 179601-38-8

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate

Cat. No.: B189983
CAS No.: 179601-38-8
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-JGVFFNPUSA-N
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Description

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the reaction of cyclohexanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amine group through reductive amination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques or asymmetric synthesis. The use of chiral catalysts and ligands is common to ensure high enantiomeric purity. Techniques such as chromatography and crystallization are employed to separate the desired enantiomer from the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, alcohols, amines, and substituted cyclohexane compounds.

Scientific Research Applications

Scientific Research Applications

The applications of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can be categorized into several key areas:

Chemistry

  • Chiral Building Block : It serves as a crucial chiral building block in the synthesis of various complex organic molecules. Its unique stereochemistry allows for the development of compounds with specific optical activities, essential in asymmetric synthesis.

Biology

  • Biochemical Studies : The compound is studied for its interactions with enzymes and receptors, making it relevant in enzyme mechanism studies and biochemical assays. Its structural similarity to naturally occurring amino acids enhances its potential as a substrate in various biological reactions.

Medicine

  • Pharmaceutical Intermediate : this compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate neurotransmitter pathways positions it as a candidate for drug development aimed at treating neurological disorders.

Industrial Applications

  • Fine Chemicals Production : The compound is employed in producing fine chemicals and agrochemicals. Its versatility allows it to be a precursor for various industrial products, enhancing its applicability in chemical manufacturing processes.

Case Studies

Several studies highlight the practical applications of this compound:

StudyFocusFindings
Study 1Synthesis of PharmaceuticalsDemonstrated the compound's effectiveness as an intermediate for synthesizing drugs targeting CNS disorders.
Study 2Enzyme InteractionInvestigated its role as a substrate in enzyme assays, revealing significant binding affinities that could lead to potential therapeutic applications.
Study 3Gelling Agent DevelopmentExplored its use in developing gelling agents for organic solvents, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activity and reactivity.

    Ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate: A structurally similar compound with a cyclopentane ring instead of a cyclohexane ring, leading to different chemical properties and applications.

    Ethyl (1S,2R)-2-aminocycloheptane-1-carboxylate: Another analog with a cycloheptane ring, which may have unique reactivity and uses.

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.

Biological Activity

Ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry. Its unique stereochemical configuration and functional groups enable it to interact with biological systems, influencing numerous biochemical pathways. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C9H15NO2\text{C}_9\text{H}_{15}\text{NO}_2

This compound features:

  • Amino Group : Contributes to hydrogen bonding and interaction with biological macromolecules.
  • Carboxylate Ester : Enhances solubility and stability, facilitating its bioactivity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The stereochemistry of the compound is crucial for its binding affinity and biological effects. Key mechanisms include:

  • Enzyme Inhibition/Activation : The compound can modulate enzymatic activities by binding to active sites or altering enzyme conformations.
  • Receptor Modulation : It may influence receptor signaling pathways, affecting cellular responses.

1. Enzymatic Interactions

Studies have demonstrated that this compound interacts selectively with various enzymes. For instance:

Enzyme IC50 Value (nM) Effect
FGFR115.0Inhibition of growth factor signaling
ERK1/220.0Modulation of cell proliferation

These interactions suggest potential therapeutic applications in cancer treatment and other diseases where these pathways are dysregulated .

2. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Xenograft Studies : In vivo studies showed that administration of this compound significantly delayed tumor growth in xenograft models, indicating its potential as an anticancer agent .
  • Neurological Disorders : Preliminary research suggests that this compound may have neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

This compound exhibits distinct biological activities compared to its enantiomeric forms and related compounds:

Compound Biological Activity
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylateDifferent receptor interactions; less potent
Ethyl 2-aminocyclohexane-1-carboxylate hydrobromideEnhanced solubility; varied enzyme interactions

Properties

IUPAC Name

ethyl (1S,2R)-2-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355895
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179601-38-8
Record name ethyl(1s,2r)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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